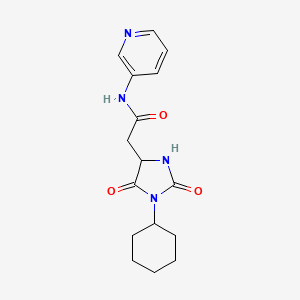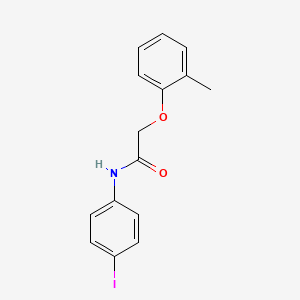
2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide is a chemical compound that has been studied for its potential use in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the inhibition of cancer cell growth and the promotion of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide in lab experiments is its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
将来の方向性
There are several future directions for research on 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, it could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, research could be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide is a chemical compound that has shown promising results in scientific research applications. Its potential use in cancer treatment, neurodegenerative disorders, and other diseases makes it an attractive area of study. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of 2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide has been reported using various methods. One of the most common methods involves the reaction of 2-cyanopyridine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2,4-thiazolidinedione to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-(1-cyclohexyl-2,5-dioxo-4-imidazolidinyl)-N-3-pyridinylacetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-14(18-11-5-4-8-17-10-11)9-13-15(22)20(16(23)19-13)12-6-2-1-3-7-12/h4-5,8,10,12-13H,1-3,6-7,9H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJAYSIXYAAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)
![1-benzyl-4-{3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6128465.png)
![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6128476.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide](/img/structure/B6128497.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)
![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![N-(3-acetylphenyl)-2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6128560.png)